Diaminodiphenoxybutane

Description

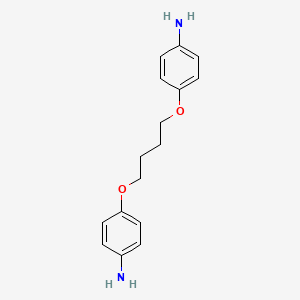

Diaminodiphenoxybutane is a synthetic organic compound characterized by a butane backbone flanked by two phenoxy groups and two amine moieties.

Properties

IUPAC Name |

4-[4-(4-aminophenoxy)butoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFZPVANKKJENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75795-90-3 (di-hydrochloride) | |

| Record name | Diaminodiphenoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40211491 | |

| Record name | Diaminodiphenoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-50-7 | |

| Record name | Diaminodiphenoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminodiphenoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(TETRAMETHYLENEDIOXY)DIANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diaminodiphenoxybutane typically involves the reaction of 4-nitrophenol with 1,4-dibromobutane, followed by reduction of the nitro groups to amines. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) for the initial ether formation step. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of cation exchange resins and optimized reaction temperatures (60-180°C) and times (2-16 hours) can further improve the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Diaminodiphenoxybutane undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.

Reduction: The nitro groups can be reduced back to amines using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine groups.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Diaminodiphenoxybutane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of polymers and advanced materials.

Biology: Investigated for its potential effects on biological systems, including its impact on retinal function in animal studies.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diaminodiphenoxybutane involves its interaction with biological molecules through its amine groups. These groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, potentially affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Diphenylamine Derivatives

Diaminodiphenoxybutane shares structural motifs with diphenylamine analogs, such as tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroid hormones (thyroxine and triiodothyronine). Key differences include:

- Functional Groups: The amine groups in this compound contrast with the carboxylic acid group in tofenamic acid or iodine substituents in thyroid hormones, altering reactivity and biological activity .

Table 1: Structural Comparison of this compound and Diphenylamine Analogs

| Compound | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| This compound | Butane + phenoxy | Amine, ether | Polymers, catalysts |

| Tofenamic acid | Biphenyl | Carboxylic acid | Anti-inflammatory drugs |

| Thyroxine (T4) | Diphenyl ether | Iodine, amine | Hormone replacement therapy |

Ethylenediamine-Based Compounds

Benzathine benzylpenicillin , a dibenzylethylenediamine salt, shares the ethylenediamine backbone but differs in its application as a penicillin stabilizer. Comparatively:

- Solubility: Benzathine benzylpenicillin’s low solubility prolongs drug release, whereas this compound’s solubility profile (inferred from synthesis in MeCN) suggests moderate polarity .

- Coordination Chemistry: Both compounds can act as ligands, but this compound’s phenoxy groups may enhance metal-binding selectivity compared to benzylpenicillin’s carboxylate and thioether groups .

Industrial Diamines and Halogenated Derivatives

Compounds like di-n-butylamine and 1,2-dibromobutan-3-one (listed in industrial/emergency guidelines) differ significantly:

- Reactivity: Halogenated derivatives (e.g., 1,2-dibromobutan-3-one) exhibit higher electrophilicity due to bromine substituents, making them prone to nucleophilic substitution—unlike this compound’s nucleophilic amine groups.

- Hazard Profile: this compound’s synthesis conditions (CaCO₃ catalyst, moderate temperatures) suggest lower volatility and flammability risks compared to halogenated hydrocarbons like dichlorodifluoromethane .

Biological Activity

Diaminodiphenoxybutane (DADB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of DADB, focusing on its antioxidant properties, antimicrobial effects, and potential toxicological implications based on recent studies and case reports.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two aromatic rings connected by a butane chain and two amine groups. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to DADB. For instance, research on similar diaminodiphenylmethane derivatives has shown promising results in scavenging free radicals. The antioxidant activity is typically evaluated using methods like DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.

Table 1: Antioxidant Activity of Related Compounds

| Compound | SC50 (μM) DPPH | SC50 (μM) H2O2 |

|---|---|---|

| Compound 1 | 51.83 ± 0.38 | 37.54 ± 0.01 |

| Compound 2 | 31.52 ± 0.28 | 26.13 ± 0.21 |

| Compound 3 | 592.02 ± 0.11 | 190.43 ± 0.43 |

| Ascorbic Acid | 38.52 ± 0.27 | 24.01 ± 0.50 |

These findings suggest that DADB and its analogs may possess significant antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of DADB have also been explored in various studies. The compound has shown effectiveness against a range of pathogenic bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Table 2: Antimicrobial Efficacy of DADB

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

The inhibition zones indicate that DADB can inhibit the growth of these microorganisms effectively, suggesting its potential use in treating infections.

Toxicological Implications

Despite its beneficial properties, the safety profile of DADB is crucial for its application in medicine and industry. Historical data indicate that similar compounds, particularly diaminodiphenylmethane (DDM), have been associated with hepatotoxicity and sensitization reactions.

Case Studies: Toxicity Reports

- Epping Jaundice Incident : In the 1960s, an outbreak linked to DDM resulted in hepatocellular damage among workers exposed to contaminated materials .

- Occupational Exposure : Reports from construction sites indicated cases of toxic hepatitis among workers using epoxy resins containing DDM .

These incidents underscore the need for careful assessment of DADB’s safety profile, particularly regarding long-term exposure and potential allergic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.